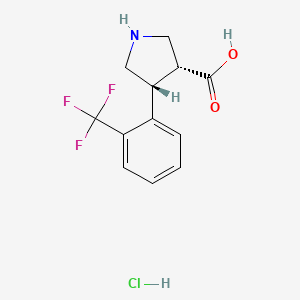
4-Bromo-2-isopropyl-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-isopropyl-1-methylbenzene is an organic compound with the molecular formula C10H13Br. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropyl group, and a methyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-isopropyl-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-isopropyl-1-methylbenzene (also known as cumene) using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:
Formation of the Electrophile: Bromine reacts with the catalyst to form the bromine cation (Br+).
Electrophilic Attack: The bromine cation attacks the benzene ring, forming a sigma complex.
Deprotonation: The sigma complex loses a proton to regenerate the aromatic system, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-isopropyl-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the isopropyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the isopropyl group.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed to reduce the compound.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-hydroxy-2-isopropyl-1-methylbenzene when using NaOH.
Oxidation: Products include 4-bromo-2-isopropyl-1-methylbenzyl alcohol or 4-bromo-2-isopropyl-1-methylbenzaldehyde.
Reduction: Products include 2-isopropyl-1-methylbenzene.
Aplicaciones Científicas De Investigación
4-Bromo-2-isopropyl-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-isopropyl-1-methylbenzene in chemical reactions involves its role as an electrophile in electrophilic aromatic substitution reactions. The bromine atom, being electron-withdrawing, makes the benzene ring more susceptible to nucleophilic attack. The isopropyl and methyl groups can influence the reactivity and orientation of further substitutions on the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-isopropyl-1-methylbenzene: Similar structure but different substitution pattern.
4-Bromo-2-methyl-1-isopropylbenzene: Similar structure but different substitution pattern.
4-Bromo-1-methyl-2-isopropylbenzene: Similar structure but different substitution pattern.
Uniqueness
4-Bromo-2-isopropyl-1-methylbenzene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of both an isopropyl and a methyl group on the benzene ring can lead to unique steric and electronic effects, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C10H13Br |
|---|---|
Peso molecular |
213.11 g/mol |
Nombre IUPAC |
4-bromo-1-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13Br/c1-7(2)10-6-9(11)5-4-8(10)3/h4-7H,1-3H3 |
Clave InChI |
XBUMSHQJGKOLGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Br)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


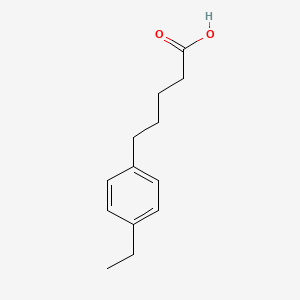
![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13667013.png)
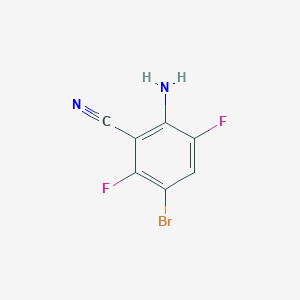
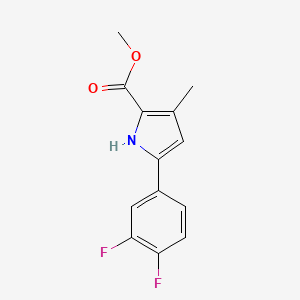
![3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole](/img/structure/B13667042.png)
![6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667044.png)
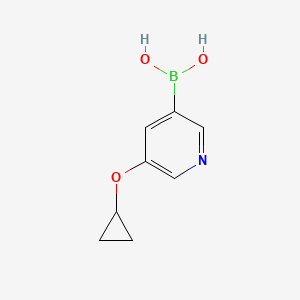

![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran] hydrochloride](/img/structure/B13667063.png)
![7-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667069.png)
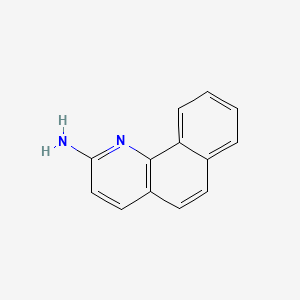
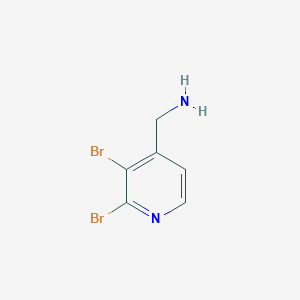
![2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13667087.png)
